(3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Description
The compound (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone features a 3,5-dimethylisoxazole core linked via a methanone group to a piperidine ring, which is further substituted with a pyridazin-3-yloxy moiety. The pyridazine ring introduces polarity due to its two nitrogen atoms, while the isoxazole and piperidine groups contribute to lipophilicity and conformational flexibility .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-8-5-12(6-9-19)21-13-4-3-7-16-17-13/h3-4,7,12H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHUYKMDFKUKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.
Pyridazine Synthesis: The pyridazine ring is often prepared via the condensation of hydrazine with a diketone or a similar precursor.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination process involving a ketone and an amine.
Coupling Reactions: The final step involves coupling the isoxazole and pyridazine moieties through a piperidine linker. This can be achieved using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is investigated for its potential to treat diseases such as cancer and neurological disorders. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
The table below highlights key structural differences and similarities between the target compound and related analogues:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Modifications | Source |
|---|---|---|---|---|
| (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (Target) | C₁₆H₁₇N₃O₃ | 299.33 g/mol | Pyridazin-3-yloxy ether on piperidine; 3,5-dimethylisoxazole | - |
| 4-Chloro-5-((3S,4S)-3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)pyridazin-3(2H)-one | C₂₀H₂₀ClFN₄O₃ | 418.85 g/mol | Fluorinated pyrrolidine; pyridine-pyridazine linkage; chloro substituent | |
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | C₁₇H₁₉ClN₄O₂ | 346.81 g/mol | 4-Chlorophenyl-piperazine; 3,5-dimethylisoxazole | |
| (3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone | C₂₁H₂₆F₃N₅O₂ | 437.5 g/mol | Trifluoromethylpyridine-piperazine-piperidine triad; 3,5-dimethylisoxazole |
Key Observations:
- Heterocyclic Core: The target compound and analogues share the 3,5-dimethylisoxazole motif, which is known for metabolic stability and moderate lipophilicity.
- Linker Flexibility : The piperidine ring in the target compound provides greater conformational flexibility compared to the fluorinated pyrrolidine in ’s analogue, which may influence target binding kinetics .
- Substituent Effects : The trifluoromethyl group in ’s compound enhances electron-withdrawing properties and lipophilicity, whereas the chloro substituent in ’s analogue introduces steric and electronic effects that could modulate receptor affinity .
Pharmacokinetic and Physicochemical Implications
- Polarity and Solubility : The pyridazine ring in the target compound increases polarity due to its two nitrogen atoms, likely improving aqueous solubility compared to ’s chlorophenyl analogue . However, the trifluoromethylpyridine group in ’s compound may counterbalance polarity with enhanced membrane permeability .
- Metabolic Stability : Fluorination in ’s pyrrolidine analogue is a strategic modification to reduce oxidative metabolism, a feature absent in the target compound. The piperidine-pyridazine linkage in the target may instead rely on steric hindrance for stability .
- Molecular Weight : The target compound (299.33 g/mol) is significantly smaller than ’s (418.85 g/mol) and ’s (437.5 g/mol) analogues, suggesting better compliance with Lipinski’s rule for oral bioavailability .
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dimethylisoxazole moiety and a pyridazinyl-piperidine structure, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isoxazole ring is known for its role in enzyme inhibition, particularly in relation to various kinases and receptors involved in cellular signaling pathways.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound was shown to have IC50 values below 4 µM against colon cancer cells HCT116 and HT29, demonstrating potent anticancer properties .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | <1 |
| Compound B | HT29 | <1 |
| Compound C | CRL1790 | >10 |
2. Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH). A related isoxazole derivative demonstrated high binding affinity (IC50: 6.1 nM) for FAAH, implicating similar mechanisms for the target compound .
Table 2: Enzyme Inhibition Data
| Enzyme | Compound | IC50 (nM) |
|---|---|---|
| Fatty Acid Amide Hydrolase | Related Compound | 6.1 |
| Other Enzymes | TBD | TBD |
Study 1: Antitumor Efficacy
In a study examining the efficacy of various isoxazole derivatives, the compound demonstrated significant cytotoxicity towards human colon cancer cells. The study highlighted that modifications in the piperidine ring could enhance selectivity and potency against malignant cells while minimizing effects on non-malignant cells .
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of similar compounds in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
